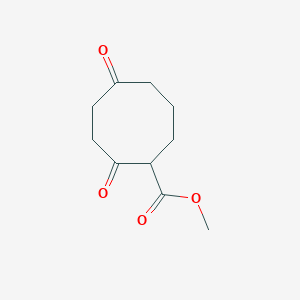
Methyl 2,5-dioxocyclooctane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dioxocyclooctane-1-carboxylate is an organic compound belonging to the class of cycloalkanes It features a cyclooctane ring with two ketone groups at positions 2 and 5, and a carboxylate ester group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dioxocyclooctane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dioxocyclooctane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
Methyl 2,5-dioxocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,5-dioxocyclooctane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A simple cycloalkane with a similar ring structure but lacking functional groups.
Cyclooctanone: Contains a single ketone group, making it less complex than Methyl 2,5-dioxocyclooctane-1-carboxylate.
Cyclooctane-1,2-dione: Features two ketone groups but lacks the ester functionality.
Uniqueness
This compound is unique due to the presence of both ketone and ester functional groups on the cyclooctane ring
Properties
CAS No. |
89950-48-1 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2,5-dioxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-14-10(13)8-4-2-3-7(11)5-6-9(8)12/h8H,2-6H2,1H3 |
InChI Key |
WAXQJWDPOURFRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















